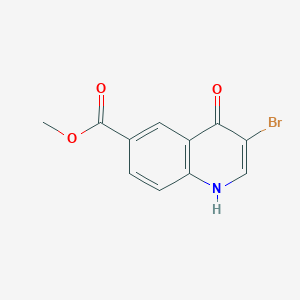
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” is a chemical compound with the molecular formula C11H8BrNO3 . It is related to the quinoline family, a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” consists of a quinoline core with a bromo group at the 3-position, a hydroxy group at the 4-position, and a carboxylate group at the 6-position . The molecular weight of the compound is 282.09 .Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” is a solid compound . Its empirical formula is C11H8BrNO3 . The InChI code for the compound is 1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) .Scientific Research Applications
Photolabile Protecting Groups
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate and its derivatives are explored for their applications as photolabile protecting groups. For instance, Brominated hydroxyquinolines have been identified for their superior single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making them useful caging groups for biological messengers due to their increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Synthesis of Novel Compounds
Research into the synthesis of novel quinolone analogs involves the use of compounds like Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate. These efforts have led to the creation of new compounds with potential applications in various fields, including medicinal chemistry (Kurasawa et al., 2014).
Auxiliary-assisted Catalysis
In the realm of catalysis, auxiliary-assisted palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds in carboxylic acid derivatives have been developed. This method employs a carboxylic acid amide substrate derived from 8-aminoquinoline, demonstrating the versatility of quinoline derivatives in facilitating selective chemical transformations (Shabashov & Daugulis, 2010).
Antiviral Research
Quinoline derivatives, including those related to Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate, have been investigated for their antiviral properties. Specifically, studies on methylated quinoline carboxylates have demonstrated high inhibition of Hepatitis B Virus replication in vitro, highlighting their potential as antiviral agents (Kovalenko et al., 2020).
Green Chemistry Applications
Research into environmentally friendly synthesis methods has led to the development of efficient catalytic systems using ionic liquids for the synthesis of polyhydroquinoline derivatives. These methods emphasize the importance of sustainable practices in chemical synthesis, showcasing the adaptability of quinoline derivatives in green chemistry (Khaligh, 2014).
Mechanism of Action
Future Directions
The future directions for “Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Given the importance of quinoline derivatives in medicinal chemistry and other areas, there is significant potential for future research .
properties
IUPAC Name |
methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGBCRSJPGWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2668071.png)
![2-chloro-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2668073.png)

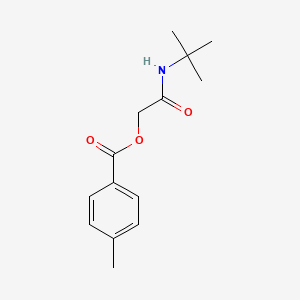
![4-[butyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2668078.png)
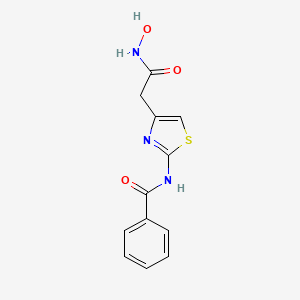
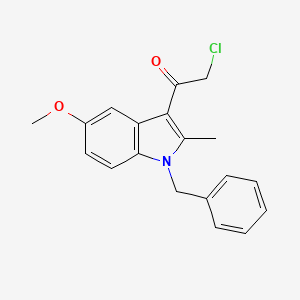
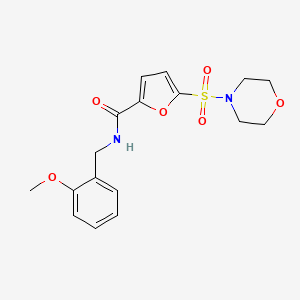
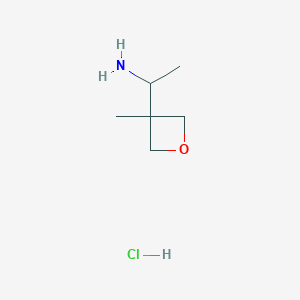
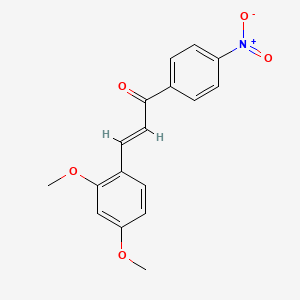

![ethyl 2-[2-[[4-butyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2668091.png)
![[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate](/img/structure/B2668092.png)